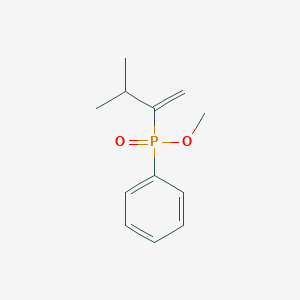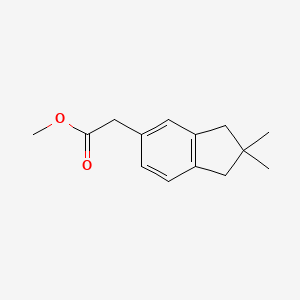
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate is an organic compound that belongs to the class of indane derivatives It is characterized by a bicyclic structure with a methyl acetate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1H-indene with acetic acid or its derivatives under specific conditions. One common method includes the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indane derivatives.
Aplicaciones Científicas De Investigación
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active indane derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-indene: A parent compound with similar structural features but lacking the ester functional group.
Methyl 2,3-dihydro-1H-indene-5-carboxylate: A closely related ester with a different substitution pattern on the indane ring.
5-Methylindane: Another indane derivative with a methyl group at a different position on the ring.
Uniqueness
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60231-86-9 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
methyl 2-(2,2-dimethyl-1,3-dihydroinden-5-yl)acetate |
InChI |
InChI=1S/C14H18O2/c1-14(2)8-11-5-4-10(6-12(11)9-14)7-13(15)16-3/h4-6H,7-9H2,1-3H3 |
Clave InChI |
XKWXGUXLKXFWPF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C1)C=C(C=C2)CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
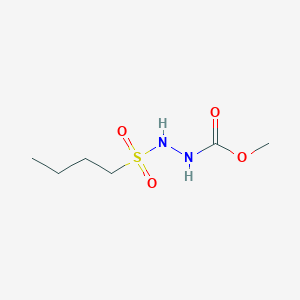
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)

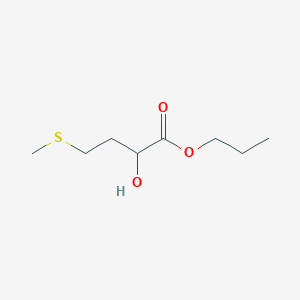
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
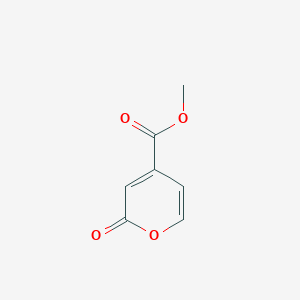
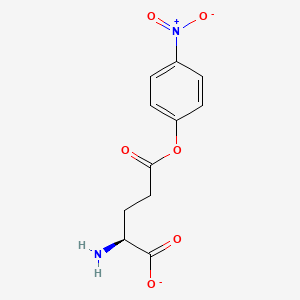
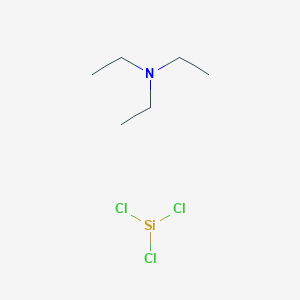
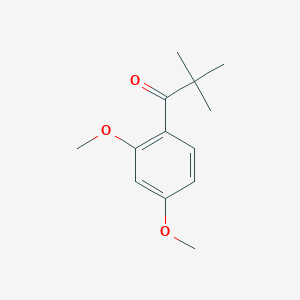
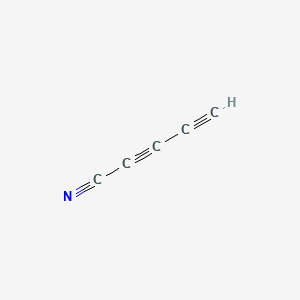
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
